

Physicochemical Properties and Stability of Lysozyme C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lysozyme C

Cat. No.: B1576136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of **Lysozyme C**, an enzyme of significant interest in pharmaceutical and biotechnological research due to its antimicrobial properties. This document outlines key quantitative data, details relevant experimental methodologies, and presents visual representations of its mechanism of action and role in biological pathways.

Core Physicochemical Characteristics

Lysozyme C is a single polypeptide chain of 129 amino acids, cross-linked by four disulfide bridges, contributing to its notable stability.^[1] It is a basic protein with a molecular weight of approximately 14.3 kDa.^[1] The following tables summarize the key physicochemical properties of chicken egg white **Lysozyme C**, a commonly studied form of the enzyme.

Table 1: Key Physicochemical Properties of **Lysozyme C**

Property	Value	References
Molecular Weight	~14.3 kDa	[1][2]
Isoelectric Point (pI)	10.5 - 11.35	[1][3]
Extinction Coefficient (ϵ) at 280 nm	36,000 - 39,000 M ⁻¹ cm ⁻¹ (for a 1% solution, E1% = 26.4)	
Optimal pH for Lytic Activity	6.0 - 9.0	[3]
Optimal Temperature for Lytic Activity	~50 °C	

Table 2: Stability Profile of **Lysozyme C**

Condition	Observation	References
Thermal Stability	Melting temperature (T _m) of up to 72 °C at pH 5.0.[3] Solutions at pH 4-5 are stable for several weeks when refrigerated.	[3]
pH Stability	Maintains activity in a large pH range (6-9).[3] Maximum thermal stability is observed at pH 5.0.	[3]
Chemical Stability	Inhibited by surface-active agents like dodecyl sulfate, alcohols, and fatty acids. Imidazole and indole derivatives also act as inhibitors.	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties and stability of **Lysozyme C** are crucial for reproducible research. The following sections provide outlines of

standard experimental protocols.

Determination of Molecular Weight by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to determine the molecular weight of proteins.

Protocol:

- **Sample Preparation:** Lysozyme samples are denatured by heating in a sample buffer containing SDS and a reducing agent (e.g., β -mercaptoethanol or dithiothreitol).
- **Gel Electrophoresis:** The denatured samples are loaded onto a polyacrylamide gel (typically 12-15% for a protein of lysozyme's size) along with a molecular weight marker. An electric field is applied to separate the proteins based on their size.
- **Visualization:** After electrophoresis, the gel is stained with a protein-binding dye, such as Coomassie Brilliant Blue, to visualize the protein bands.
- **Analysis:** The molecular weight of the lysozyme is estimated by comparing the migration distance of its band to that of the proteins in the molecular weight marker.^{[4][5]}

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which a protein has no net electrical charge. Isoelectric focusing (IEF) is a common method for its determination.

Protocol:

- **Gel Preparation:** A polyacrylamide gel with a stable pH gradient is prepared or obtained commercially.
- **Sample Application:** The lysozyme sample is applied to the IEF gel.
- **Focusing:** An electric field is applied across the gel, causing the protein to migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it has no net charge and stops moving.

- **pl Determination:** The pl of the lysozyme is determined by comparing its position on the gel to that of pl standards run on the same gel.

Determination of Extinction Coefficient

The extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength and is essential for determining protein concentration using spectrophotometry.

Protocol:

- **Protein Concentration Determination:** The precise concentration of a pure lysozyme solution is determined by a primary method, such as quantitative amino acid analysis or the Kjeldahl method.
- **Spectrophotometry:** The absorbance of the lysozyme solution with the known concentration is measured at 280 nm using a UV-Vis spectrophotometer.
- **Calculation:** The molar extinction coefficient (ϵ) is calculated using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).^[6]

Lysozyme Activity Assay (Turbidimetric Method)

This assay measures the lytic activity of lysozyme on a bacterial cell wall suspension.

Protocol:

- **Substrate Preparation:** A suspension of *Micrococcus lysodeikticus* cells is prepared in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.24). The initial absorbance of the suspension at 450 nm should be between 0.6 and 0.7.
- **Enzyme Preparation:** A solution of lysozyme is prepared in the same cold buffer.
- **Reaction Initiation:** A small volume of the lysozyme solution is added to the substrate suspension in a cuvette.
- **Measurement:** The decrease in absorbance at 450 nm is monitored over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the lysozyme

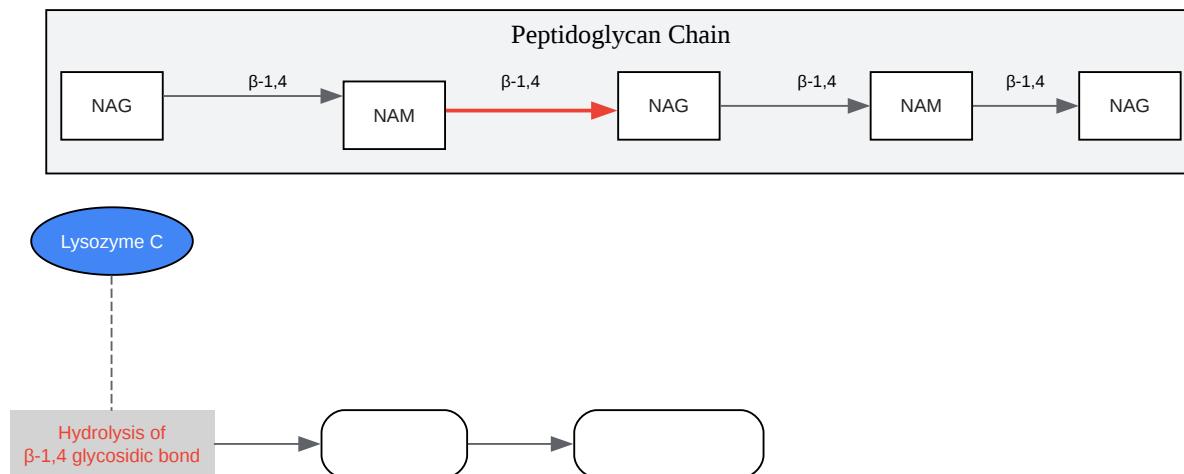
activity.

- Unit Definition: One unit of lysozyme activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute at a specific pH and temperature.

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal stability of proteins by measuring the heat changes that occur as the protein is heated and unfolds.

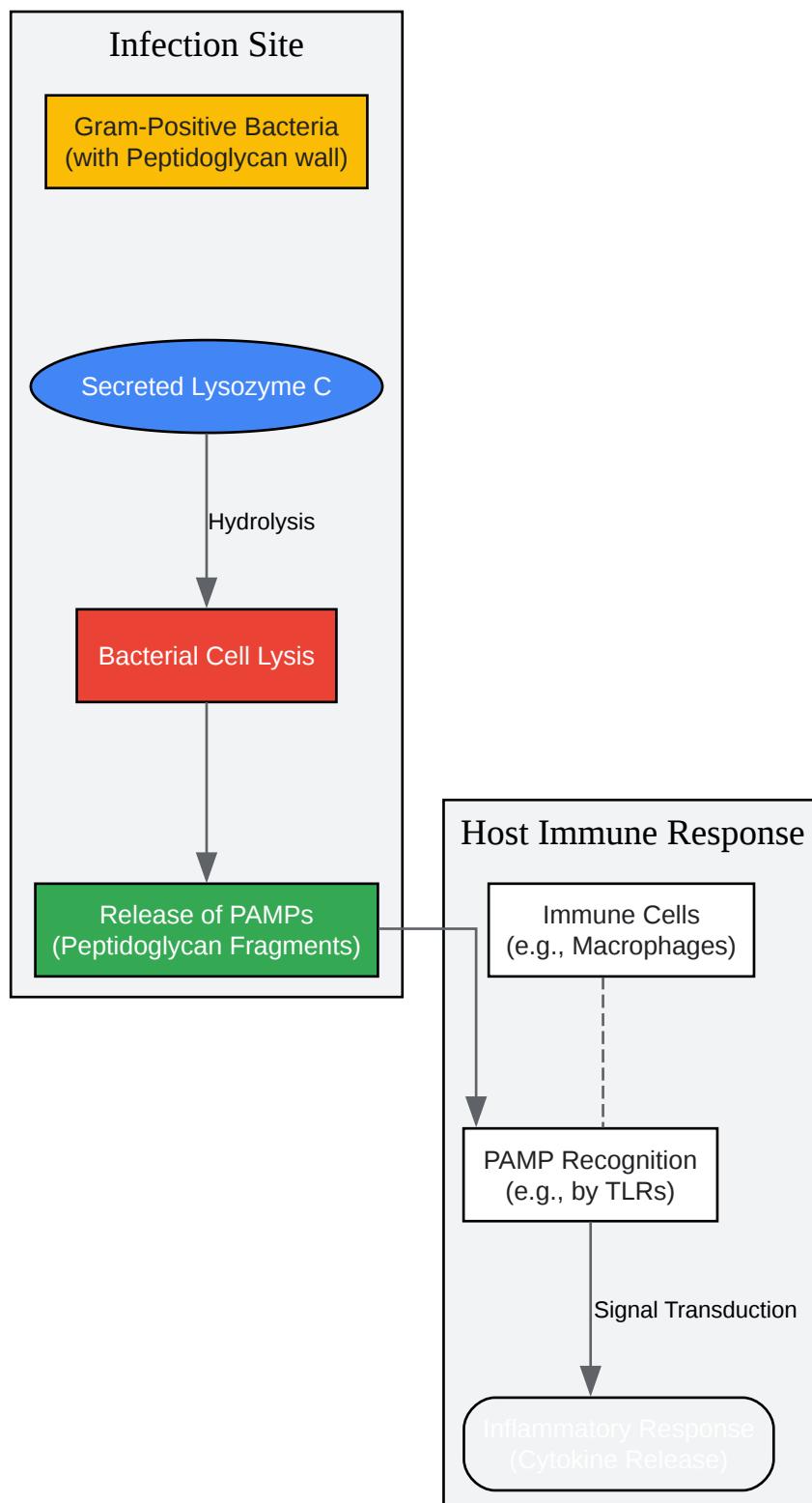
Protocol:


- Sample Preparation: A solution of lysozyme is prepared in a specific buffer. A matching buffer solution is used as a reference.
- DSC Measurement: The sample and reference are placed in the DSC instrument, and the temperature is increased at a constant rate. The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
- Data Analysis: An endothermic peak is observed as the protein unfolds. The temperature at the peak of this transition is the melting temperature (T_m), which is a measure of the protein's thermal stability. The area under the peak corresponds to the enthalpy of unfolding (ΔH).^{[7][8][9]}

Mechanism of Action and Biological Role

Lysozyme C is a key component of the innate immune system. Its primary function is to defend against bacterial infections by hydrolyzing the peptidoglycan layer of bacterial cell walls.

Mechanism of Peptidoglycan Cleavage


Lysozyme catalyzes the hydrolysis of the β -1,4-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan polymer.^{[3][10]} This action compromises the integrity of the bacterial cell wall, leading to cell lysis.

[Click to download full resolution via product page](#)

*Mechanism of **Lysozyme C** action on a peptidoglycan chain.*

Role in the Innate Immune Response

Lysozyme is secreted by various cells of the immune system, including macrophages and neutrophils, and is found in mucosal secretions.^[3] By breaking down bacterial cell walls, it not only directly kills bacteria but also releases pathogen-associated molecular patterns (PAMPs), such as peptidoglycan fragments, which can be recognized by the host's immune system to mount a broader inflammatory response.^[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BMRB Featured System: Lysozyme [bmrb.io]
- 2. Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysozyme - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Refold - Hen egg- white lysozyme [pford.info]
- 7. Thermal resilience of ensilicated lysozyme via calorimetric and in vivo analysis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06412B [pubs.rsc.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Lysozyme Meaning, Function & Structure - Lesson | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties and Stability of Lysozyme C: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1576136#physicochemical-properties-and-stability-of-lysozyme-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com